2,4-Bis(trifluoromethyl)-5-fluoroaniline
Overview
Description
2,4-Bis(trifluoromethyl)-5-fluoroaniline is a chemical compound with the empirical formula C8H5F6N . It is a solid substance and is used in laboratory research .
Chemical Reactions Analysis
2,4-Bis(trifluoromethyl)phenylboronic acid, a compound with a similar structure, has been found to be a highly effective catalyst for dehydrative amidation between carboxylic acids and amines . This suggests that this compound might also participate in similar reactions.Scientific Research Applications
Metallochromic and Sensory Applications
2,4-Bis(trifluoromethyl)-5-fluoroaniline, and its derivatives, have been investigated for their metallochromic properties. In particular, novel phenothiazine-containing cruciforms synthesized with similar compounds have shown dramatic shifts in emission when exposed to magnesium triflate or zinc triflate. These shifts suggest potential applications in array-type sensory applications for metal cations, showcasing the material's responsiveness to the metal ion environment (Hauck et al., 2007).
Gas Adsorption
Compounds related to this compound have been utilized in the development of fluorous metal−organic frameworks (FMOFs) that exhibit high-density gas adsorption properties. Such frameworks demonstrate significant adsorption capacities for gases like H2, O2, and N2, highlighting the potential for storage and separation applications (Yang, Wang, & Omary, 2007).
Polymer Synthesis
The synthesis of novel poly(arylene ether)s and polyimides incorporating this compound or its structural analogs has been explored. These materials are characterized by high thermal stability, solubility in organic solvents, and potential applications in high-performance polymers due to their unique structural and electronic properties (Salunke, Ghosh, & Banerjee, 2007; Yin et al., 2005).
Organic Synthesis and Catalysis
This compound derivatives have also found applications in organic synthesis and catalysis. For example, these compounds have been used as catalysts for dehydrative condensation between carboxylic acids and amines, highlighting their role in facilitating bond formation in organic molecules (Wang, Lu, & Ishihara, 2018).
Luminescent Materials
Research into the synthesis of Y-shaped tri-fluoromethyl substituted quinoxalines, which include structural motifs related to this compound, has contributed to understanding their optical and morphological properties. These compounds exhibit notable fluorescence and aggregation-induced emission (AIE) properties, making them potential candidates for optoelectronic applications (Rajalakshmi & Palanisami, 2020).
Safety and Hazards
Properties
IUPAC Name |
5-fluoro-2,4-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F7N/c9-5-2-6(16)4(8(13,14)15)1-3(5)7(10,11)12/h1-2H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHSWWRBXLLAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244369 | |
Record name | Benzenamine, 5-fluoro-2,4-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807120-35-9 | |
Record name | Benzenamine, 5-fluoro-2,4-bis(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807120-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 5-fluoro-2,4-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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